molecular formula C6H11NO2S B554678 (S)-3-(Allylthio)-2-aminopropanoic acid CAS No. 770742-93-3

(S)-3-(Allylthio)-2-aminopropanoic acid

Cat. No. B554678
M. Wt: 161.22 g/mol
InChI Key: ZFAHNWWNDFHPOH-RXMQYKEDSA-N
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Description

“(S)-3-(Allylthio)-2-aminopropanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allylthio group (-S-CH2-CH=CH2). The “S” in its name indicates the configuration of the chiral carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, carboxylic acid, and allylthio groups would significantly influence its structure .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation, while the carboxylic acid group could be involved in esterification or amide formation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amino and carboxylic acid groups could make it soluble in polar solvents .

Scientific Research Applications

Isolation from Natural Sources

(S)-3-(Allylthio)-2-aminopropanoic acid has been isolated from natural sources such as garlic and pineapple. For instance, a study identified a compound from garlic that showed antibacterial activity against Staphylococcus aureus antibiotic-resistant strains (Zhou et al., 2014). Another study isolated two sulfur-containing compounds from pineapple, which showed potential as skin whitening agents in cosmetic applications due to their inhibitory activities against tyrosinase (Zheng et al., 2010).

Synthesis and Applications in Biochemistry

The synthesis of 3-aminopropanoic acid derivatives, including (S)-3-(Allylthio)-2-aminopropanoic acid, has been a subject of research due to its potential applications. A study described the enantioselective synthesis of these derivatives for potential use as analogues of aromatic amino acids (Arvanitis et al., 1998). Another study discussed the genetic incorporation of a fluorescent amino acid into proteins in yeast, which can serve as a probe for local structural changes in proteins (Lee et al., 2009).

Therapeutic and Medicinal Research

(S)-3-(Allylthio)-2-aminopropanoic acid has been investigated for its potential therapeutic and medicinal applications. For example, a study synthesized new compounds including 3-allylthio-6-aminopyridazines, which showed antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents (Won et al., 2010).

Other Biochemical Studies

Additional studies have explored the thermodynamic properties of amino acids like 2-aminopropanoic acid in aqueous solutions, providing insights into protein stabilization mechanisms (Pal & Chauhan, 2011). Another research focused on the reactions of allyl isothiocyanate with amino acids, contributing to our understanding of chemical reactions in biological systems (Cejpek et al., 2000).

Safety And Hazards

As with any chemical, handling “(S)-3-(Allylthio)-2-aminopropanoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemicals .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given its structural features .

properties

IUPAC Name

(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHNWWNDFHPOH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Allylthio)-2-aminopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Imai, Y Kosuge, H Saito, T Uchiyama, T Wada… - Journal of …, 2016 - Elsevier
S-allyl-l-cysteine (SAC) is known to have neuroprotective properties. We synthesized various SAC derivatives and tested their effects on endoplasmic reticulum stress-induced …
Number of citations: 24 www.sciencedirect.com

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